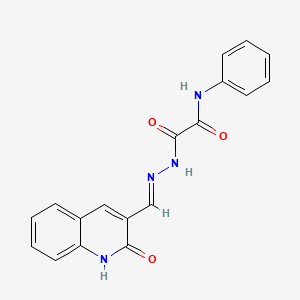

2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide

Description

2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Properties

Molecular Formula |

C18H14N4O3 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-N-phenyloxamide |

InChI |

InChI=1S/C18H14N4O3/c23-16-13(10-12-6-4-5-9-15(12)21-16)11-19-22-18(25)17(24)20-14-7-2-1-3-8-14/h1-11H,(H,20,24)(H,21,23)(H,22,25)/b19-11+ |

InChI Key |

OBVKQCJRLGOBKW-YBFXNURJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Table 1: Impact of Solvent and Catalyst on Yield

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 78 | 6 | 73 |

| Methanol | None | 65 | 8 | 58 |

| DMF | Piperidine | 100 | 4 | 64 |

Key Findings :

-

Ethanol with acetic acid provides optimal yield due to balanced polarity and mild acidity.

-

Prolonged reflux in methanol leads to decomposition, reducing yield.

Analytical Characterization

Chemical Reactions Analysis

2-Oxo-1,2-Dihydroquinolin-3-Yl Moiety

-

Hydrolysis of Esters :

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes hydrolysis with thiourea and anhydrous potassium carbonate in ethanol to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid . -

Vilsmeier-Haack Reagent :

Acetanilides react with DMF and POCl₃ to form quinoline derivatives via formylation .

Hydrazone Formation

-

Condensation Reaction :

Carbonyl groups (e.g., aldehyde or ketone) react with hydrazine hydrate to form hydrazones. For this compound, the hydrazone bridge connects the quinoline moiety to the acetamide group .

Amide Bond Formation

The N-phenylacetamide group is synthesized via:

-

Carboxylic Acid Activation :

-

Nucleophilic Acyl Substitution :

Reactions and Conditions

Chemical Stability and Reactivity

-

Hydrolysis :

The amide bond may hydrolyze under acidic/basic conditions, yielding the carboxylic acid and aniline. -

Oxidation :

The quinoline moiety is prone to oxidation, potentially forming quinolinium ions. -

Nucleophilic Attack :

The carbonyl groups in the hydrazone and quinoline moieties may undergo nucleophilic substitution .

Analytical Characterization

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar quinoline derivatives. For instance, compounds derived from 1,2-dihydroquinoline structures have demonstrated significant activity against various bacteria and fungi. The incorporation of the hydrazine moiety is believed to enhance this activity by disrupting microbial cell walls or interfering with metabolic pathways .

Case Study: Antibacterial Screening

- A study evaluated the antibacterial efficacy of synthesized quinoline derivatives, finding that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Anticancer Potential

The compound's anticancer properties are also noteworthy. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways.

Research Findings:

- A series of methyl derivatives related to quinoxaline were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). These compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong antiproliferative activity .

Summary of Applications

Mechanism of Action

The primary mechanism of action of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Donepezil: A widely used acetylcholinesterase inhibitor with a better safety profile compared to tacrine.

Galantamine: Another acetylcholinesterase inhibitor used in the management of Alzheimer’s disease.

Uniqueness

2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide stands out due to its unique chemical structure, which combines the quinoline and hydrazine moieties. This structural uniqueness contributes to its potent inhibitory effects on acetylcholinesterase and its potential as a therapeutic agent with a favorable safety profile compared to older compounds like tacrine .

Biological Activity

The compound 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a member of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives and quinoline-based compounds. Recent studies have reported various synthetic routes to optimize yield and purity, highlighting the importance of structural modifications in enhancing biological activity .

Anticancer Properties

Quinoline derivatives are well-known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Research indicates that it induces apoptosis in these cells through multiple pathways:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Apoptosis Induction : Mechanistic studies reveal that the compound activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins (e.g., BAX and Bcl-2), promoting programmed cell death .

- Cytotoxicity Assays : The IC50 values for various derivatives have been reported, with some exhibiting significant cytotoxicity comparable to standard chemotherapeutic agents like Doxorubicin. For instance, certain derivatives showed IC50 values as low as 3.02 µM against MCF-7 cells .

Other Biological Activities

Beyond anticancer effects, quinoline derivatives are noted for a range of other biological activities:

- Antimicrobial Activity : Some studies suggest that quinoline compounds exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

- Antiviral Activity : Recent research has indicated potential efficacy against viruses such as SARS-CoV-2, with molecular docking studies showing favorable binding affinities to viral proteases .

Case Studies

Several case studies illustrate the biological efficacy of similar quinoline derivatives:

-

Case Study 1 : A derivative similar to this compound was tested against MCF-7 cells. Results indicated significant apoptosis induction and cell cycle arrest at G2/M phase.

Compound Name IC50 (µM) Mechanism of Action Compound A 3.02 Apoptosis via caspase activation Compound B 5.00 Cell cycle arrest at G2/M - Case Study 2 : A related study evaluated a series of hybrid quinoline compounds for their cytotoxicity against various cancer lines. The most active compound showed an IC50 value of 1.4 µM against Panc-1 cells, demonstrating the potential for developing new anticancer agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.